KP496 CysLT1 Antagonism Potency (pA2 8.64) Compared with Pranlukast, Zafirlukast, and Montelukast
In LTD4-induced contraction assays using isolated guinea pig trachea, KP496 demonstrated competitive CysLT1 antagonism with a pA2 value of 8.64. This potency was comparable to pranlukast and zafirlukast, and exceeded that of montelukast [1]. Schild plot analysis confirmed competitive antagonism at the CysLT1 receptor.
| Evidence Dimension | CysLT1 receptor antagonism potency (pA2) |
|---|---|
| Target Compound Data | pA2 = 8.64 |
| Comparator Or Baseline | Pranlukast (comparable); Zafirlukast (comparable); Montelukast (more potent than montelukast) |
| Quantified Difference | KP496 more potent than montelukast at CysLT1 receptor |
| Conditions | LTD4-induced contraction of isolated guinea pig trachea; Schild plot analysis |
Why This Matters
Confirms that KP496 provides CysLT1 antagonism at least equivalent to established clinical leukotriene receptor antagonists, ensuring that selecting KP496 does not compromise CysLT1 blockade potency while simultaneously adding TP antagonism.
- [1] Ishimura M, Kataoka S, Suda M, Maeda T, Hiyama Y. Effects of KP-496, a novel dual antagonist for leukotriene D4 and thromboxane A2 receptors, on contractions induced by various agonists in the guinea pig trachea. Allergol Int. 2006;55(4):403-10. View Source
